2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H23F3N2O4 and its molecular weight is 436.431. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Biological Activity
The compound has been synthesized and structurally characterized, displaying moderate herbicidal and fungicidal activities. It belongs to the monoclinic system, demonstrating intramolecular hydrogen bond and weak pi-pi interactions that form one-dimensional tapes (霍静倩 et al., 2016).
Anti-Inflammatory Activity
Derivatives of this compound have been synthesized and tested for anti-inflammatory activities. Certain derivatives showed significant anti-inflammatory activity, highlighting the potential of this compound in medical applications (K. Sunder & Jayapal Maleraju, 2013).
Molecular Conformation and Hydrogen Bonding
Different molecular conformations co-exist in acetamide derivatives of this compound. The study also discusses the role of hydrogen bonding in zero, one, and two dimensions, which is crucial for understanding its chemical behavior and potential applications (B. Narayana et al., 2016).
Radiosynthesis Applications
The compound has been utilized in the radiosynthesis of herbicides and safeners, indicating its potential use in the study of metabolism and mode of action of agricultural chemicals (B. Latli & J. Casida, 1995).
Antioxidant Activities
In a study, coordination complexes constructed from derivatives of this compound exhibited significant antioxidant activities, suggesting its utility in the development of new antioxidant agents (K. Chkirate et al., 2019).
Properties
IUPAC Name |
2-[4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4/c1-21(2)11-15-4-3-5-17(20(15)31-21)30-12-19(29)27-16-8-6-14(7-9-16)10-18(28)26-13-22(23,24)25/h3-9H,10-13H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPHLQFJDBQKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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